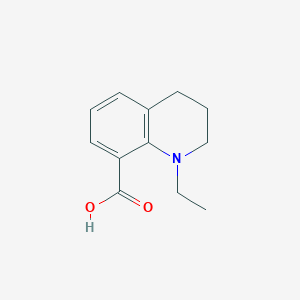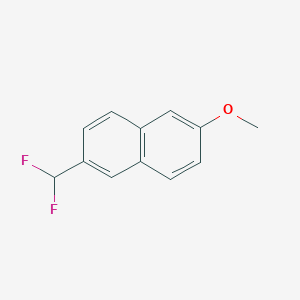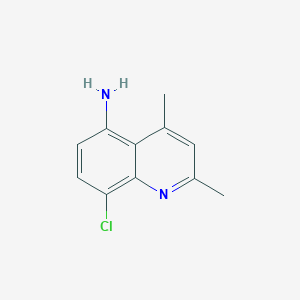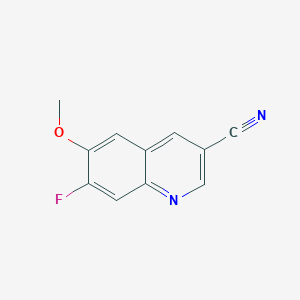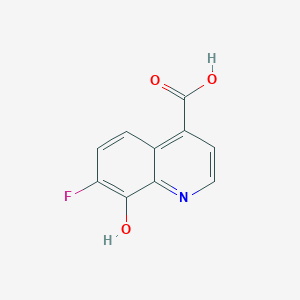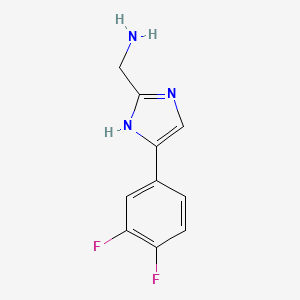
(4-(3,4-Difluorophenyl)-1H-imidazol-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine: is an organic compound that features an imidazole ring substituted with a difluorophenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination of the corresponding aldehyde or ketone precursor.
Industrial Production Methods
Industrial production methods for (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the methanamine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Regeneration of the methanamine group.
Substitution: Various substituted derivatives of the difluorophenyl group.
科学的研究の応用
Chemistry
In chemistry, (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The methanamine group can participate in hydrogen bonding, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine
- (5-(3,5-difluorophenyl)-1H-imidazol-2-yl)methanamine
- (5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)methanamine
Uniqueness
(5-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the imidazole ring also imparts unique coordination properties, making it a versatile compound for various applications.
特性
分子式 |
C10H9F2N3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChIキー |
VOQUYJFLRKOHNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=C(N2)CN)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



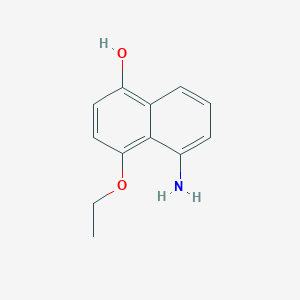
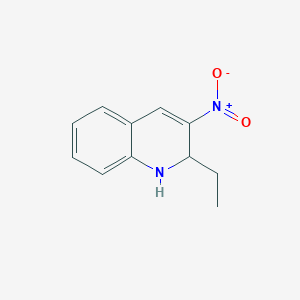
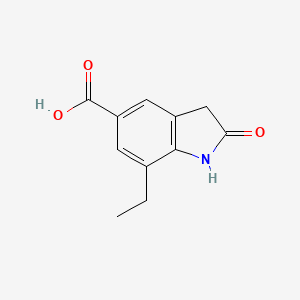
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)

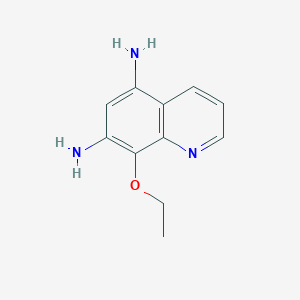
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)

